molecular formula C18H19N3O2S B14265181 1-(1,4-Diazepane-1-sulfonyl)acridine CAS No. 136579-37-8

1-(1,4-Diazepane-1-sulfonyl)acridine

Cat. No.: B14265181
CAS No.: 136579-37-8
M. Wt: 341.4 g/mol
InChI Key: JHOKVFYQYHVZTH-UHFFFAOYSA-N
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Description

1-(1,4-Diazepane-1-sulfonyl)acridine is a structurally modified acridine derivative characterized by a 1,4-diazepane sulfonyl group attached to the acridine core. Acridine derivatives are well-documented for their diverse biological activities, particularly in anticancer research, due to their planar aromatic structure enabling DNA intercalation .

Properties

CAS No.

136579-37-8

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

1-(1,4-diazepan-1-ylsulfonyl)acridine

InChI

InChI=1S/C18H19N3O2S/c22-24(23,21-11-4-9-19-10-12-21)18-8-3-7-17-15(18)13-14-5-1-2-6-16(14)20-17/h1-3,5-8,13,19H,4,9-12H2

InChI Key

JHOKVFYQYHVZTH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=NC4=CC=CC=C4C=C32

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1,4-Diazepane-1-sulfonyl)acridine typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

1-(1,4-Diazepane-1-sulfonyl)acridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepane-1-sulfonyl)acridine involves its interaction with biological targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death . Additionally, the compound can inhibit enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Acridine Derivatives

Compound Substituent(s) Key Bioactivity Synthesis Method Reference
Methoxy/Chloro Acridines -OCH₃, -Cl Antitumor, antimicrobial Reduction-alkylation
Azoacridones -N=N- fused heterocycle Photodynamic therapy Diazotization-coupling
Thiadiazole-Fused Acridines Thiadiazole-heterocycle Anticorrosion Condensation reactions
1-(1,4-Diazepane-1-sulfonyl)acridine -SO₂-1,4-diazepane Predicted: Antitumor Sulfonation-coupling

Key Research Findings

Synthetic Efficiency: Traditional acridine derivatization (e.g., ) often requires harsh conditions and multi-step purification, whereas newer methods () prioritize atom economy and reduced toxicity .

Stability Challenges : Azoacridones () face photodegradation issues, whereas sulfonamide-acridines may demonstrate improved shelf life due to the stability of the sulfonyl group .

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